Unraveling the Multifaceted Function of NCT-503: A Technical Guide
Unraveling the Multifaceted Function of NCT-503: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of NCT-503, a small molecule inhibitor primarily targeting the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, cellular effects, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Function: Inhibition of De Novo Serine Synthesis
NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4][5] By inhibiting PHGDH, NCT-503 effectively blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This targeted inhibition has profound effects on cancer cells that exhibit a dependency on this pathway for proliferation and survival.
Mechanism of Inhibition
Competition studies have revealed that NCT-503 acts as a non-competitive inhibitor with respect to both the substrate 3-PG and the cofactor NAD+. This mode of inhibition suggests that NCT-503 binds to an allosteric site on the PHGDH enzyme, rather than the active site, inducing a conformational change that reduces its catalytic efficiency.
Quantitative Inhibition Data
| Parameter | Value | Target | Notes |
| IC50 | 2.5 µM | PHGDH | In vitro enzyme activity assay. |
| EC50 | 2.3 µM | Serine Flux Inhibition | Measured as a decrease in serine flux in human MDA-MB-468 cells. |
| EC50 | 8 µM | Cytotoxicity | Against human MDA-MB-468 cells (PHGDH-dependent). |
| EC50 | 8–16 μM | Cytotoxicity | In various PHGDH-dependent cell lines. |
On-Target Cellular and In Vivo Effects
The primary consequence of PHGDH inhibition by NCT-503 is the depletion of intracellular serine pools derived from glucose. This leads to a cascade of downstream effects, particularly in cancer cells that overexpress PHGDH.
Key On-Target Effects:
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Induction of a Futile SHMT1-Dependent Cycle: NCT-503 treatment triggers a wasteful cycle where serine is synthesized from glycine (B1666218) by the enzyme SHMT1, which simultaneously depletes the cell of one-carbon units necessary for nucleotide synthesis.
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Nucleotide Depletion and Cell Cycle Arrest: The depletion of one-carbon units leads to a defect in the synthesis of purines and thymidylate, resulting in cell cycle arrest, primarily at the G1/S phase.
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Selective Cytotoxicity: NCT-503 demonstrates selective toxicity towards cancer cell lines that are dependent on the de novo serine synthesis pathway, while having minimal effect on PHGDH-independent cells.
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Tumor Growth Inhibition In Vivo: In preclinical xenograft models using PHGDH-dependent cancer cells (e.g., MDA-MB-468), NCT-503 treatment has been shown to reduce tumor growth and weight.
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Caption: On-Target Mechanism of NCT-503 Action.
Off-Target Effect: Rerouting of Glucose-Derived Carbons
Recent research has uncovered a significant off-target effect of NCT-503. Independent of its inhibitory action on PHGDH, NCT-503 treatment reroutes glucose-derived carbons into the Tricarboxylic Acid (TCA) cycle. This effect is observed even in cells with low or no PHGDH expression.
Key Off-Target Effects:
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Reduced Glucose-Derived Citrate (B86180) Synthesis: Treatment with NCT-503 leads to a strong reduction in the synthesis of citrate from glucose-derived pyruvate (B1213749).
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Enhanced Pyruvate Carboxylase Activity: It is proposed that NCT-503 enhances the activity of the pyruvate carboxylase pathway, providing an alternative route for glucose-derived carbons to enter the TCA cycle.
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No Direct Effect on Citrate Synthase: The activity and thermal stability of citrate synthase are not directly altered by NCT-503, indicating an indirect mechanism for the observed metabolic shift.
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Caption: Off-Target Metabolic Rerouting by NCT-503.
Experimental Protocols
In Vitro PHGDH Inhibition Assay
Objective: To determine the IC50 value of NCT-503 against PHGDH.
Materials:
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Recombinant human PHGDH enzyme
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PHGDH assay buffer: 50 mM TEA (triethanolamine) pH 8.0, 10 mM MgCl2, 0.05% BSA, and 0.01% Tween-20.
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Diaphorase
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NAD+
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3-Phosphoglycerate (3-PG)
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NCT-503
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96-well microplate
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Microplate reader
Procedure:
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Prepare a PHGDH enzyme solution in the assay buffer containing 20 nM PHGDH and 0.2 mg/mL diaphorase.
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Add serial dilutions of NCT-503 to the wells of a 96-well plate.
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Add the PHGDH enzyme solution to each well.
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Initiate the reaction by adding a substrate mixture containing 3-PG and NAD+.
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Incubate the plate at room temperature for a specified time.
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Add resazurin to each well and measure the fluorescence to determine the rate of NADH production.
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Calculate the percent inhibition at each NCT-503 concentration and determine the IC50 value by non-linear regression analysis.
Cellular Proliferation Assay
Objective: To assess the cytotoxic effect of NCT-503 on cancer cell lines.
Materials:
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Cancer cell lines (e.g., MDA-MB-468, Kelly, SH-EP, SK-N-AS)
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Complete cell culture medium
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NCT-503
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Inactive NCT-503 (as a control)
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96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®, XTT)
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Microplate reader
Procedure:
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Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
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Treat the cells with a range of concentrations of NCT-503 or the inactive control compound (e.g., 10 µM).
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Incubate the cells for a specified period (e.g., 96 hours).
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Measure the luminescence or absorbance using a microplate reader.
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Normalize the results to the vehicle-treated control and calculate the EC50 value.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of NCT-503 in a mouse model.
Materials:
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Immunocompromised mice (e.g., NOD.SCID or nude mice)
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PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cells
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Matrigel
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NCT-503
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Vehicle solution (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution)
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Calipers
Procedure:
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Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.
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Allow tumors to reach a palpable size.
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Randomize the mice into treatment and vehicle control groups.
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Administer NCT-503 (e.g., 40 mg/kg daily) or vehicle via intraperitoneal injection.
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Measure tumor volume with calipers at regular intervals.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
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Caption: Experimental Workflow for NCT-503 Characterization.
Pharmacokinetics and ADME
NCT-503 exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Following intraperitoneal administration, it demonstrates good exposure, with a plasma half-life of approximately 2.5 hours and a maximum concentration (Cmax) of around 20 µM. The compound also shows significant partitioning into the liver and brain.
Conclusion
NCT-503 is a valuable research tool for studying the role of the de novo serine synthesis pathway in cancer and other diseases. Its well-characterized on-target inhibition of PHGDH, coupled with a more recently discovered off-target effect on central carbon metabolism, makes it a complex but powerful modulator of cellular metabolism. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments utilizing this compound, ultimately contributing to a deeper understanding of its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. NCT-503 | Dehydrogenase | CAS 1916571-90-8 | Buy NCT-503 from Supplier InvivoChem [invivochem.com]
